molecular formula C21H24N2O3 B11164315 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide

Cat. No.: B11164315
M. Wt: 352.4 g/mol
InChI Key: XNWLLLBLRNXZDB-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide involves several steps One common method includes the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group at the 3-positionThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Chemical Reactions Analysis

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects .

Comparison with Similar Compounds

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxybutanamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide

InChI

InChI=1S/C21H24N2O3/c1-25-18-9-10-20-19(14-18)16(15-23-20)11-12-22-21(24)8-5-13-26-17-6-3-2-4-7-17/h2-4,6-7,9-10,14-15,23H,5,8,11-13H2,1H3,(H,22,24)

InChI Key

XNWLLLBLRNXZDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCOC3=CC=CC=C3

Origin of Product

United States

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